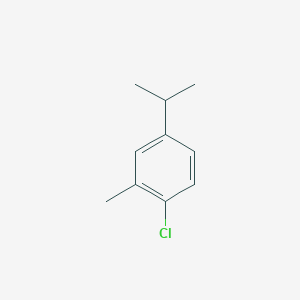
1-Chloro-2-methyl-4-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-methyl-4-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a chlorine atom, a methyl group, and an isopropyl group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-methyl-4-(propan-2-yl)benzene can be synthesized through several methods. One common method involves the chlorination of 2-methyl-4-(propan-2-yl)benzene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Chloro-2-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of compounds like 2-methyl-4-(propan-2-yl)phenol.
Oxidation: Formation of 2-methyl-4-(propan-2-yl)benzaldehyde or 2-methyl-4-(propan-2-yl)benzoic acid.
Reduction: Formation of 2-methyl-4-(propan-2-yl)benzene.
科学研究应用
1-Chloro-2-methyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-2-methyl-4-(propan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom and alkyl groups influence the compound’s reactivity and interactions with other molecules. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the alkyl groups undergo transformations that modify the compound’s structure and properties.
相似化合物的比较
1-Chloro-2-methyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different alkyl group.
1-Methyl-4-(propan-2-yl)benzene: Lacks the chlorine atom, affecting its reactivity.
1-Chloro-2-(propan-2-yl)benzene: Similar but with a different position of the methyl group.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes and research fields.
属性
CAS 编号 |
15146-01-7 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC 名称 |
1-chloro-2-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
InChI 键 |
WNGLOIPFSSQUCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



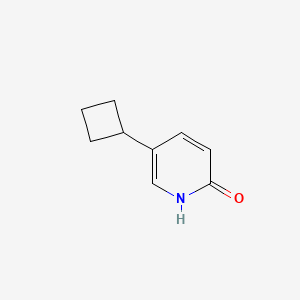

![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
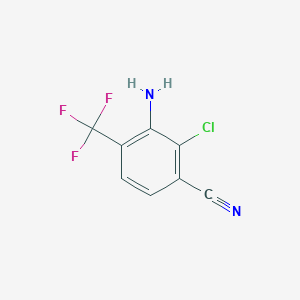
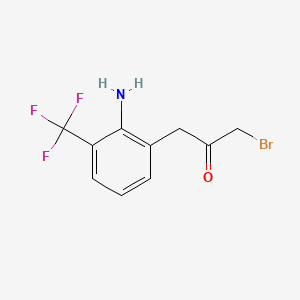
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
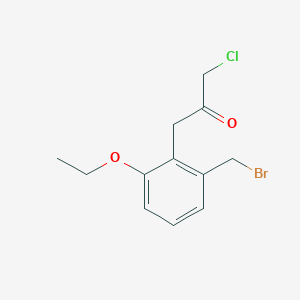
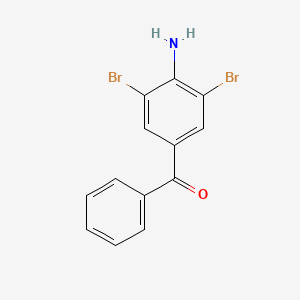
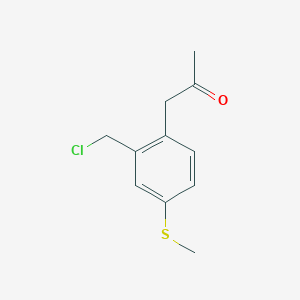

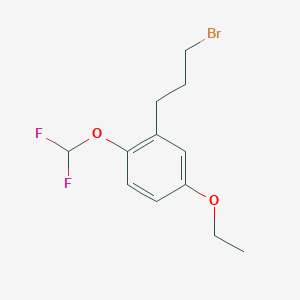
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)

